
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of double-stranded DNA breaks. The inhibition of DNA-PK has been shown to enhance the efficacy of radiation therapy and chemotherapy, making PNU-74654 a promising candidate for cancer treatment.
Mécanisme D'action
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of DNA-PK, which is a key enzyme involved in the repair of double-stranded DNA breaks. DNA-PK is a member of the phosphatidylinositol-3-kinase-related kinase (PIKK) family, which also includes ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is the primary mechanism for repairing double-stranded DNA breaks in mammalian cells.
Biochemical and Physiological Effects:
The inhibition of DNA-PK by 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models of cancer. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been shown to protect neurons from DNA damage and apoptosis in models of neurodegenerative diseases. The biochemical and physiological effects of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide are primarily mediated through its inhibition of DNA-PK, which leads to the accumulation of unrepaired DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its specificity for DNA-PK, which minimizes off-target effects and reduces the risk of toxicity. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. However, one limitation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of DNA-PK, which may further enhance the efficacy of radiation therapy and chemotherapy. In addition, the potential use of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in combination with other DNA repair inhibitors, such as PARP inhibitors, is an area of active investigation. Another future direction is the investigation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in other areas of research, such as neurodegenerative diseases, where it has shown promise in preclinical models. Finally, the development of more stable and bioavailable formulations of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide may improve its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of a methyl group at the 2-position of the pyrimidine ring. The final step involves the conversion of the carboxylic acid group to the corresponding amide.
Applications De Recherche Scientifique
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiation therapy and chemotherapy. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been investigated in other areas of research, including neurodegenerative diseases, where it has been shown to protect neurons from DNA damage and apoptosis.
Propriétés
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-6-16-8(3-9(17-6)11(12,13)14)10(20)18-7-4-15-19(2)5-7/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHIIOILJHLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

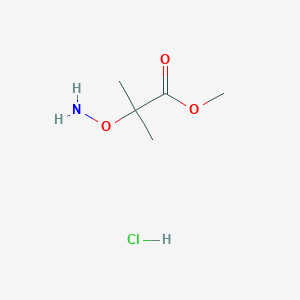
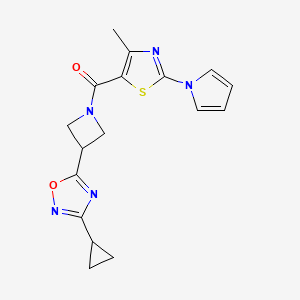
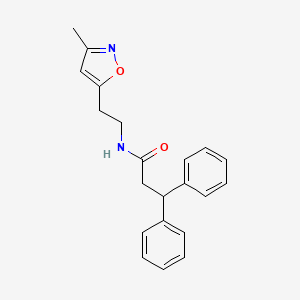
![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
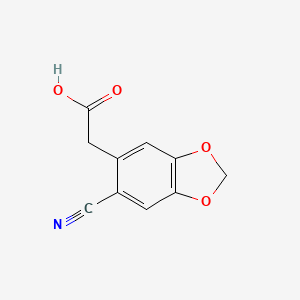
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)



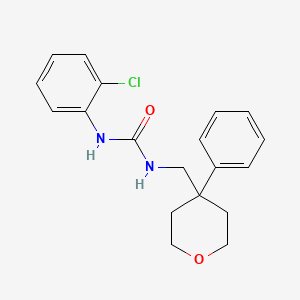
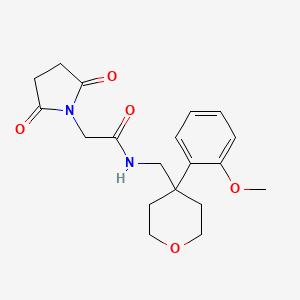
![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)